molecular formula C66H70CaF2N4O11 B3026434 Calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;hydrate CAS No. 357164-38-6

Calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;hydrate

Cat. No.: B3026434
CAS No.: 357164-38-6
M. Wt: 1173.4 g/mol
InChI Key: HVCQQCDHOAZHGI-SVWYKLQNSA-L
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Atorvastatin is synthesized through a multi-step process that involves the construction of a pyrrole ring. One common method is the Paal-Knorr synthesis, which involves the cyclization of a diketone with an amine. The final steps include the deprotection of ketal groups and the formation of the calcium salt hydrate .

Industrial Production Methods: Industrial production of atorvastatin calcium involves the large-scale synthesis of the compound, followed by purification and crystallization. Key improvements in the process include the isolation of pure intermediates and the use of ethyl acetate extraction to obtain high-purity atorvastatin calcium .

Chemical Reactions Analysis

Types of Reactions: Atorvastatin undergoes various chemical reactions, including:

    Oxidation: Atorvastatin can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the atorvastatin molecule.

    Substitution: Atorvastatin can undergo substitution reactions, particularly at the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.

Major Products: The major products of these reactions include various atorvastatin derivatives, which may have different pharmacological properties .

Scientific Research Applications

Atorvastatin (calcium salt hydrate) has a wide range of scientific research applications:

Mechanism of Action

Atorvastatin exerts its effects by competitively inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical step in the biosynthesis of cholesterol. By inhibiting this enzyme, atorvastatin reduces the production of cholesterol in the liver. This leads to an increase in the expression of LDL receptors on hepatocyte membranes, enhancing the clearance of LDL cholesterol from the bloodstream .

Comparison with Similar Compounds

  • Lovastatin
  • Pravastatin
  • Rosuvastatin
  • Fluvastatin
  • Simvastatin

Comparison: Atorvastatin is unique among statins due to its high potency and long half-life, which allows for effective cholesterol reduction with once-daily dosing. Unlike some other statins, atorvastatin does not require activation and is effective in its administered form. This contributes to its widespread use and effectiveness in reducing cardiovascular risk .

Biological Activity

The compound Calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;hydrate , commonly referred to as a calcium salt of a pyrrolidine derivative, exhibits significant biological activity, particularly in the context of lipid metabolism. This article explores its biological properties, pharmacological effects, and relevant research findings.

Molecular Structure

The compound's molecular formula is C34H36FN2O5CaC_{34}H_{36}F_{N_2}O_5Ca, with a molecular weight of approximately 1183.39 g/mol. The structure features a pyrrolidine core substituted with various functional groups, including a fluorophenyl moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC34H36FN2O5CaC_{34}H_{36}F_{N_2}O_5Ca
Molecular Weight1183.39 g/mol
Hydrogen Bond Donor Count5
Hydrogen Bond Acceptor Count7
Rotatable Bond Count12

The primary mechanism of action for this compound is its role as an HMG-CoA reductase inhibitor , similar to statins like atorvastatin. By inhibiting this enzyme, it reduces the synthesis of cholesterol in the liver, leading to decreased levels of low-density lipoprotein (LDL) cholesterol and triglycerides in the bloodstream.

Pharmacological Effects

  • Lipid Lowering : Clinical studies have demonstrated that the compound effectively lowers total cholesterol and LDL levels, which are critical factors in cardiovascular disease risk.
  • Anti-inflammatory Properties : Research indicates that this compound may also exhibit anti-inflammatory effects, potentially benefiting conditions related to chronic inflammation.
  • Antioxidant Activity : The presence of specific functional groups in its structure suggests potential antioxidant properties, which can help mitigate oxidative stress.

Study 1: Lipid Profile Improvement

A clinical trial involving patients with hyperlipidemia showed that administration of the compound resulted in a statistically significant reduction in LDL levels by an average of 30% after 12 weeks of treatment compared to baseline measurements.

Study 2: Inflammatory Markers

Another study examined the effects on inflammatory markers in patients with metabolic syndrome. Results indicated a notable decrease in C-reactive protein (CRP) levels, suggesting that the compound may help reduce inflammation associated with metabolic disorders.

Table 2: Summary of Clinical Findings

StudyOutcomeReference
Lipid Profile ImprovementLDL reduction by 30%
Inflammatory MarkersDecrease in CRP levels

Properties

IUPAC Name

calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C33H35FN2O5.Ca.H2O/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);;1H2/q;;+2;/p-2/t2*26-,27-;;/m11../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCQQCDHOAZHGI-SVWYKLQNSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H70CaF2N4O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1173.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;hydrate
Reactant of Route 2
Calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;hydrate
Reactant of Route 3
Calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;hydrate
Reactant of Route 4
Calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;hydrate
Reactant of Route 5
Calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;hydrate
Reactant of Route 6
Calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;hydrate

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